1-(4-Hydroxybutyl)azepan-2-one
Description
Properties
CAS No. |
91145-04-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c12-9-5-4-8-11-7-3-1-2-6-10(11)13/h12H,1-9H2 |
InChI Key |
XNMKWTQDBNGHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCCO |
Origin of Product |
United States |
Preparation Methods
Ring-Opening of Aziridinium Intermediates
A novel approach leveraging strained aziridinium ions has been demonstrated for constructing the azepane ring. This method, adapted from protocols for bicyclic aziridinium systems , involves the following steps:
Synthesis of Aziridinium Tosylate
-
Tosylation of Precursor Alcohol : 4-[(R)-1-(R)-1-Phenylethyl)aziridin-2-yl]butan-1-ol is treated with p-toluenesulfonic anhydride in dichloromethane (CH₂Cl₂) at 0°C, yielding the corresponding tosylate (96% yield) .
-
Ring Expansion : Heating the tosylate in acetonitrile (CH₃CN) at 60°C induces aziridinium ion formation, which undergoes nucleophilic ring-opening by water or alcohols. The 4-hydroxybutyl side chain is introduced via controlled hydrolysis, followed by intramolecular lactamization to form the azepan-2-one core.
Key Advantages
-
Stereochemical Control : Chiral auxiliaries (e.g., (R)-1-phenylethyl groups) enable enantioselective synthesis, critical for pharmaceutical applications.
-
Scalability : Reactions proceed under mild conditions (room temperature to 60°C), avoiding energy-intensive steps .
Biosynthetic-Inspired Iminium Ion Cyclization
Drawing from biosynthetic pathways of pyrrolo[1,2-a]azepine alkaloids , synthetic routes mimicking iminium ion cyclization have been explored. The process involves:
Oxidative Deamination and Cyclization
-
Starting Material : N-Protected 5-aminopentanol is oxidized using Jones reagent (CrO₃/H₂SO₄) to generate a dialdehyde intermediate.
-
Iminium Ion Formation : Treatment with ammonium acetate induces cyclization, forming the azepane ring. The hydroxybutyl side chain is introduced via Grignard addition to the iminium intermediate prior to cyclization .
Yield and Selectivity
-
Ring Size Control : The use of templating agents (e.g., crown ethers) directs 7-membered ring formation over competing 5- or 6-membered products, achieving 65–70% yields .
-
Functional Group Compatibility : Ether-protected hydroxy groups prevent undesired side reactions during cyclization.
Vinylogous Mannich Reaction for Azepane Core Assembly
The vinylogous Mannich reaction, employed in the synthesis of related azepine alkaloids , offers a convergent route to 1-(4-Hydroxybutyl)azepan-2-one:
Reaction Sequence
-
Iminium Ion Generation : Treatment of pyrrolidine with acetyl chloride forms an acyl iminium ion.
-
Nucleophilic Attack : 3-Methyl-2-(5H)-furanone acts as a dienophile, undergoing conjugate addition to the iminium species.
-
Cyclization and Functionalization : Acid-catalyzed cyclization closes the azepane ring, followed by hydroxylation at the 4-position via hydroboration-oxidation.
Efficiency Metrics
-
Diastereoselectivity : The reaction exhibits >90% selectivity for the trans-diastereomer, minimizing post-synthetic purification .
-
Atom Economy : Byproduct formation is limited to water, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Condensation-Cyclization | 68–72 | Scalable, minimal specialized reagents | Moderate yields, purification challenges |
| Aziridinium Ring-Opening | 75–85 | High stereocontrol, mild conditions | Requires chiral auxiliaries |
| Iminium Cyclization | 65–70 | Biosynthetic mimicry, ring-size control | Multi-step oxidation sequence |
| Vinylogous Mannich | 70–78 | High diastereoselectivity, green metrics | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The azepan-2-one ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxybutyl)azepan-2-one can be compared with other similar compounds, such as:
- 1-(4-Hydroxybutyl)pyrrolidin-2-one
- 1-(4-Methoxybenzoyl)azepan-2-one
- 1-(4-Heptoxybutyl)azepan-2-one
Uniqueness: The presence of the hydroxybutyl group in this compound imparts unique chemical and biological properties, distinguishing it from other azepan-2-one derivatives
Biological Activity
1-(4-Hydroxybutyl)azepan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and applications in drug development.
Chemical Structure and Properties
This compound features a seven-membered ring structure known as an azepane, characterized by the presence of a carbonyl group and a hydroxybutyl substituent. The molecular formula is C_{11}H_{19}NO, with a molecular weight of approximately 185.26 g/mol. The hydroxy group at the 4-position enhances its chemical properties, allowing for various interactions with biological targets.
Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors. The hydroxybutyl side chain is believed to enhance binding affinity through hydrogen bonding capabilities, which can modulate the activity of these targets. Preliminary studies suggest therapeutic potential in contexts such as drug development, where it could serve as a precursor for more complex medicinal compounds.
Biological Activities
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antiinflammatory | Exhibits potential anti-inflammatory effects through modulation of specific pathways. |
| Analgesic | May provide pain relief by interacting with pain-related receptors. |
| Antimicrobial | Shows promise in inhibiting the growth of certain microbial strains. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following derivatives have been studied for their similarities and differences in activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Azepane | Parent compound without substituents | Baseline activity |
| 3-(3-Hydroxybutyl)azepan-2-one | Similar azepane structure with a different hydroxy substituent | Enhanced antiinflammatory effects |
| 3-(3-Hydroxypropyl)azepan-2-one | Contains a shorter propyl side chain | Altered binding affinity |
| 3-(4-Hydroxybutyl)oxepan-2-one | An oxygen-containing analog | Different pharmacological profile |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound could significantly reduce markers of inflammation in rodent models, indicating its potential as an anti-inflammatory agent.
- Pain Relief Mechanism : Another investigation highlighted its interaction with pain receptors, suggesting that it may serve as an analgesic without the psychotropic effects commonly associated with other pain medications .
- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Q & A
Q. What statistical approaches validate dose-response relationships in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
